molecular formula C10H9N5S B5800676 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile

2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile

Cat. No. B5800676
M. Wt: 231.28 g/mol
InChI Key: CBGHDMHFOAUONR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile involves multi-step chemical processes. A notable method for the synthesis of related tetrazole derivatives starts from p-aminobenzonitrile, which undergoes a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination. This method is highlighted for its efficiency in yielding biologically potent tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile has been studied using techniques such as X-ray diffraction, which reveals the orientation of the tetrazole ring and the benzonitrile moiety. For instance, a study by Xing and Qu (2008) on a similar compound shows the planar orientation of these components, providing insight into the molecular geometry essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving tetrazole derivatives can vary widely, depending on the functional groups present. These reactions are critical for the modification of the core structure to enhance biological activity or to attach the molecule to other pharmacophores. An example includes the synthesis and evaluation of radioligands based on tetrazole derivatives for PET imaging, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in medical diagnostics (Shimoda et al., 2016).

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

properties

IUPAC Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-15-10(12-13-14-15)16-7-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHDMHFOAUONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile

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